molecular formula C11H22O B15179492 (1-Methoxy-1-methylethyl)cycloheptane CAS No. 93963-41-8

(1-Methoxy-1-methylethyl)cycloheptane

Cat. No.: B15179492
CAS No.: 93963-41-8
M. Wt: 170.29 g/mol
InChI Key: SGSKWKGPQDARMQ-UHFFFAOYSA-N
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Description

(1-Methoxy-1-methylethyl)cycloheptane: is an organic compound with the molecular formula C11H22O It is a cycloalkane derivative where a methoxy group and a methylethyl group are attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-1-methylethyl)cycloheptane typically involves the alkylation of cycloheptane with appropriate reagents. One common method is the reaction of cycloheptane with methoxypropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxy-1-methylethyl)cycloheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

Chemistry: (1-Methoxy-1-methylethyl)cycloheptane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a model molecule to study the behavior of cycloalkane derivatives in biological systems. It can also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-Methoxy-1-methylethyl)cycloheptane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    Cycloheptane: A simple cycloalkane with a seven-membered ring.

    Methoxycycloheptane: A derivative with a methoxy group attached to the cycloheptane ring.

    Methylethylcycloheptane: A derivative with a methylethyl group attached to the cycloheptane ring.

Uniqueness: (1-Methoxy-1-methylethyl)cycloheptane is unique due to the presence of both a methoxy group and a methylethyl group on the cycloheptane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

93963-41-8

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methoxypropan-2-ylcycloheptane

InChI

InChI=1S/C11H22O/c1-11(2,12-3)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3

InChI Key

SGSKWKGPQDARMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCCC1)OC

Origin of Product

United States

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